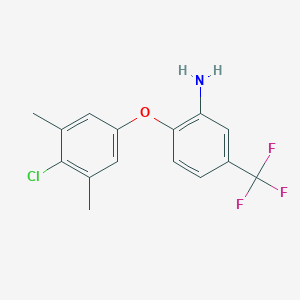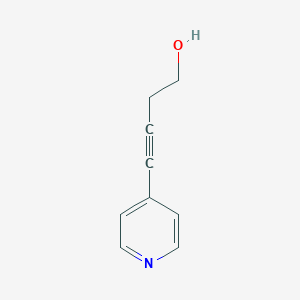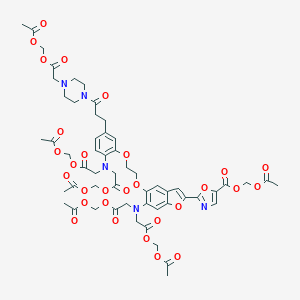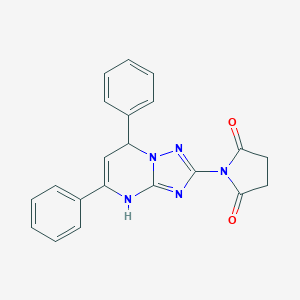
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, also known as 4-Chloro-3,5-dimethyl-5-trifluoromethylaniline, is an organic compound with a broad range of applications in the scientific research community. It is an aromatic amine compound, which is used as a reagent in organic synthesis, and can be used to prepare pharmaceuticals and other compounds. 4-Chloro-3,5-dimethyl-5-trifluoromethylaniline has been used in a variety of applications, including as a catalyst for the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and as a catalyst for the synthesis of polymers.
Applications De Recherche Scientifique
Synthetic Process of Novel Pesticides
This compound plays a crucial role in the synthesis of novel pesticides such as Bistrifluron. The synthetic process involves several steps, starting from 3,5-bis-(trifluoromethyl)benzene, leading to potent growth-retarding activity against pests. The feasibility of this process for industrial production highlights the compound's significance in developing agricultural chemicals (Liu An-chan, 2015).
Liquid Crystals and Nonlinear Optical Materials
The compound's derivatives have been studied for their potential in creating stable liquid crystal phases, which are fundamental for displays and other electronic devices. For example, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives exhibit stable smectic phases, indicating the compound's utility in materials science, particularly in the development of devices with optical applications (S. Miyajima et al., 1995).
Advanced Materials for Electronic Applications
Vibrational analysis of derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, reveals insights into the structural effects of substituents on aniline. This research contributes to the understanding of molecular properties that are critical for designing materials with specific electronic and optical properties. The detailed analysis of vibrational spectra and theoretical computations provides a foundation for developing novel materials for electronic applications (B. Revathi et al., 2017).
Synthesis of Polyurethane Cationomers
The compound is integral to the synthesis of polyurethane cationomers, which are materials with potential applications in various industries due to their fluorescent properties. These materials, derived from the compound, exhibit a unique excited state intramolecular proton-transfer process, indicating their potential use in creating fluorescent polymeric films (E. Buruianǎ et al., 2005).
Potential Pesticides
Derivatives of this compound have been characterized as potential pesticides, emphasizing its utility in developing new agrochemicals. The detailed characterization of these derivatives through X-ray powder diffraction underlines the extensive research into understanding the structural properties that contribute to their pesticidal activity (E. Olszewska et al., 2011).
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHKLYQWNKCPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370999 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
175134-99-3 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)




![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)